molecular formula C12H17F2NO B1312624 (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol CAS No. 782482-50-2

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol

Cat. No. B1312624
M. Wt: 229.27 g/mol
InChI Key: HWKDKMWNIGHDAE-LLVKDONJSA-N
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Description

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, commonly referred to as S-(2-TBDFE), is a synthetic compound that has recently become popular in the field of pharmaceutical research. Its unique structure and properties make it a promising candidate for a variety of applications, including drug development, drug delivery, and laboratory experiments.

Scientific Research Applications

Heterogeneous Photocatalytic Degradation

A study investigated the photocatalytic transformation of salbutamol, a compound similar in structure to (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research provides insights into the kinetics of drug decomposition, identification of intermediate compounds, and evaluation of mineralization and toxicity. The study revealed a pathway for the photocatalytic degradation of salbutamol, highlighting the potential environmental application of similar compounds in the removal of micro-pollutants from water (Sakkas et al., 2007).

Nucleophilic Aromatic Substitution

Research on the interaction of tert-butylamine with 2,4-dinitrochlorobenzene in ethanol solution explored the kinetics of nucleophilic aromatic substitution under high pressure. This study provides valuable information on chemical synthesis methods that could be relevant for derivatives of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol, highlighting how pressure influences reaction rates and mechanisms (Prokhorova & Gonikberg, 1965).

Cyclization in Alkaline Media

An experimental and theoretical study focused on the reaction of 2-(tert-butylamino)ethanol with CS2 in strong alkaline media, producing cyclic dithiocarbamate. This counter-example to well-known chemistry emphasizes the unique reactivity of similar compounds in synthesizing cyclic structures, offering insights into novel synthetic pathways (de Lima et al., 2012).

Selective Desulfurization Performance

A study on the absorption rate and selectivity of H2S/CO2 gas mixtures by 2-(tert-butylamino)ethanol and other sterically hindered amines revealed significant insights into environmental and industrial applications. This research highlights the compound's potential in selective gas absorption processes, demonstrating its usefulness in environmental science and technology (Du et al., 2019).

properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKDKMWNIGHDAE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460529
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol

CAS RN

782482-50-2
Record name (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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